

# Application Notes and Protocols for SAR103168 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against a range of kinases implicated in myeloid leukemias.[1][2][3] This pyrido[2,3-d]pyrimidine derivative has demonstrated nanomolar inhibitory activity against the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases, including VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR.[1][2][3] Preclinical studies have highlighted its potential in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) through the inhibition of proliferation, induction of apoptosis, and suppression of key signaling pathways such as STAT5 phosphorylation.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **SAR103168**.

## **Data Presentation**

# Table 1: Kinase Inhibition Profile of SAR103168



| Kinase Target | IC50 (nM)   | Assay Conditions |  |
|---------------|-------------|------------------|--|
| Src           | 0.65 ± 0.02 | 100 μM ATP       |  |
| Abl           | Nanomolar   | Not specified    |  |
| VEGFR1        | Nanomolar   | Not specified    |  |
| VEGFR2        | Nanomolar   | Not specified    |  |
| Tie2          | Nanomolar   | Not specified    |  |
| PDGFR         | Nanomolar   | Not specified    |  |
| FGFR1         | Nanomolar   | Not specified    |  |
| FGFR3         | Nanomolar   | Not specified    |  |
| EGFR          | Nanomolar   | Not specified    |  |

Data compiled from preclinical findings.[2][3]

Table 2: Cellular Activity of SAR103168 in Myeloid

Leukemia Models

| Assay Type                     | Cell Type                                   | Effect                                                 | Potency                   |
|--------------------------------|---------------------------------------------|--------------------------------------------------------|---------------------------|
| Proliferation Inhibition       | AML and CML cell lines                      | Inhibition of proliferation and induction of apoptosis | Nanomolar IC50            |
| Leukemic Progenitor Inhibition | Primary AML patient samples (CFU-L)         | Anti-proliferative                                     | >85% of samples sensitive |
| Signal Transduction            | KG1 AML cells and primary AML patient cells | Inhibition of STAT5 phosphorylation                    | Dose-dependent            |

CFU-L: Colony-Forming Unit-Leukemia. Data from preclinical studies.[1][3]

# **Experimental Protocols**



# In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of **SAR103168** against its target kinases.

#### Materials:

- Recombinant human kinase (e.g., Src, Abl, VEGFR2)
- Kinase-specific peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- SAR103168 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates

## Procedure:

- Prepare serial dilutions of SAR103168 in assay buffer. The final DMSO concentration should be kept below 1%.
- Add the diluted SAR103168 or vehicle control (DMSO) to the wells of the assay plate.
- Prepare a kinase/substrate mixture in assay buffer and add it to the wells.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase (e.g., 100 μM for Src).[3]
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo<sup>™</sup> reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping



the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP and measuring the light output via a luciferase reaction.

- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each SAR103168 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

## **AML Cell Proliferation Assay**

This protocol outlines a method to assess the anti-proliferative effects of **SAR103168** on AML cell lines.

### Materials:

- AML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1)[3]
- Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
- SAR103168 stock solution (in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Sterile, clear-bottom 96-well cell culture plates

#### Procedure:

- Seed the AML cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
- Prepare serial dilutions of **SAR103168** in complete culture medium.
- Add the diluted compound or vehicle control to the appropriate wells.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Equilibrate the plates to room temperature.



- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

# **STAT5 Phosphorylation Inhibition Assay (Western Blot)**

This protocol details the procedure for evaluating the effect of **SAR103168** on STAT5 phosphorylation in AML cells.

## Materials:

- AML cell line (e.g., KG1) or primary AML cells[3]
- Complete culture medium
- SAR103168 stock solution (in DMSO)
- Cytokine for stimulation (if required, e.g., GM-CSF for some models)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and blotting equipment
- Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

 Culture AML cells and starve them of serum or growth factors if necessary to reduce basal phosphorylation.



- Treat the cells with various concentrations of SAR103168 or vehicle control for a specified time (e.g., 2-4 hours).
- If applicable, stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
- Quantify the band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.

## **Visualizations**

Caption: **SAR103168** mechanism of action.

Caption: In vitro evaluation workflow for **SAR103168**.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR103168 | Benchchem [benchchem.com]
- 3. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SAR103168 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1191841#sar103168-in-vitro-assay-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com